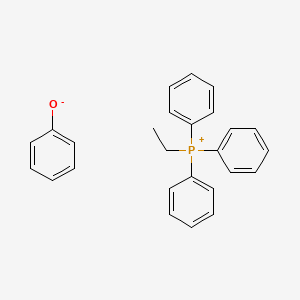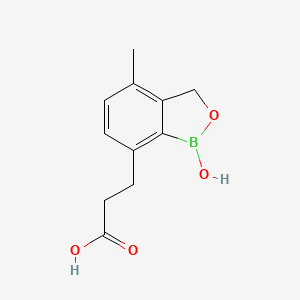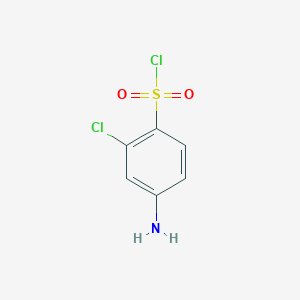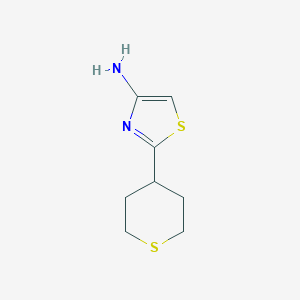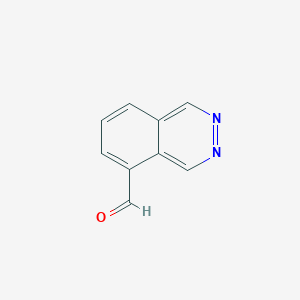
Phthalazine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine-5-carbaldehyde is a heterocyclic organic compound that features a phthalazine ring system with an aldehyde functional group at the 5-position. Phthalazine derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine-5-carbaldehyde can be synthesized through a multi-component reaction involving phthalhydrazide, aromatic aldehydes, and malononitrile under solvent-free conditions. This reaction typically employs catalysts such as zirconium oxide nanoparticles to enhance efficiency . Another method involves the one-pot, three-component base-catalyzed cyclocondensation reaction of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde, malononitrile or ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione in ethanol containing an eco-friendly base, NaOH .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phthalazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Phthalazine-5-carboxylic acid.
Reduction: Phthalazine-5-methanol.
Substitution: Various substituted phthalazine derivatives depending on the electrophile used.
Scientific Research Applications
Phthalazine-5-carbaldehyde and its derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phthalazine-5-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown the ability to inhibit the human protein mono-ADP-ribosyltransferase PARP15, which is involved in DNA repair processes .
Comparison with Similar Compounds
Phthalazine-5-carbaldehyde can be compared with other phthalazine derivatives such as:
Phthalazine-5,10-dione: Known for its antimicrobial and antituberculosis activities.
Phthalazine-2-carbonitrile: Exhibits significant anticancer activity.
This compound is unique due to its aldehyde functional group, which allows for a diverse range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
phthalazine-5-carbaldehyde |
InChI |
InChI=1S/C9H6N2O/c12-6-8-3-1-2-7-4-10-11-5-9(7)8/h1-6H |
InChI Key |
ZHYWWQAJFQLIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


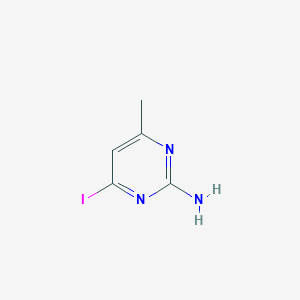
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
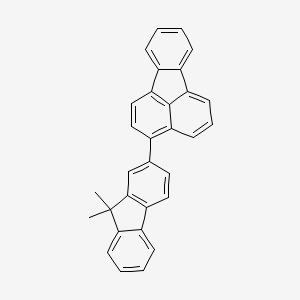
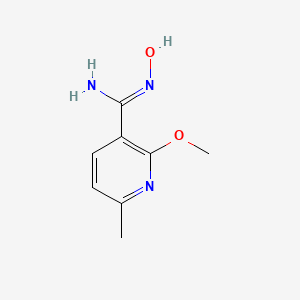
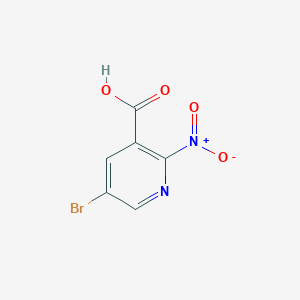

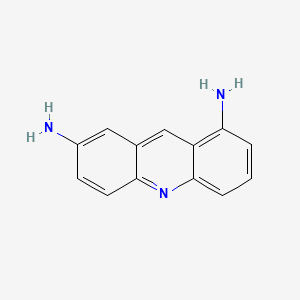
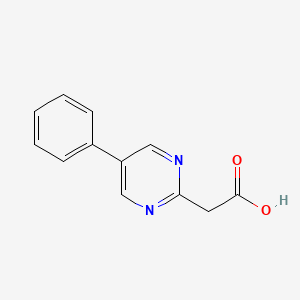
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
